Ethyl malonyl chloride
Overview
Description
Synthesis Analysis
Ethyl malonyl chloride can be synthesized through a green chemistry approach by selective saponification of dialkyl malonate, followed by hydrolysis and then chlorination of monoalkyl malonic acid. This process can be conducted in the absence of solvent, presenting an environmentally friendly and efficient method for producing ethyl malonyl chloride with high conversion rates (Patil & Chavan, 2015).
Molecular Structure Analysis
The molecular structure of ethyl malonyl chloride has been studied through vibrational analyses, NMR spectra, and ab initio calculations, revealing the existence of two stable diketo conformations with different energies. These conformations are characterized by the rotation of the C(O)Cl and C(O)O groups in relation to the CCC plane, indicating a complex conformational behavior of this molecule in the liquid phase (Schiavoni, Mack, & Védova, 1996).
Chemical Reactions and Properties
Ethyl malonyl chloride exhibits base-switched annuloselectivity in reactions with imines, demonstrating the ability to form different products depending on the nucleophilicity of the base used in the reaction. This selectivity allows for the synthesis of ethyl trans-β-lactam-3-carboxylates and 2,3-dihydro-1,3-oxazin-4-one derivatives through [2 + 2] and [2 + 2 + 2] cycloaddition processes, respectively, highlighting its versatility as a reagent in organic synthesis (Yang, Li, Zhang, & Xu, 2014).
Scientific Research Applications
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Synthesis of Methanofullerodendrimers
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Synthesis of 3-Pyrrolin-2-Ones
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Preparation of 3,5-Disubstituted 1,2,4-Oxadiazole Derivatives
- Field : Peptide Chemistry
- Application : Ethyl malonyl chloride plays a vital role in the preparation of 3,5-disubstituted 1,2,4-oxadiazole derivatives, which are potential peptidomimetic building blocks .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not detailed in the source .
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Synthesis of Propargyl Alcohols
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Synthesis of Hydrazines
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Synthesis of Amines
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Synthesis of Liquid-Crystalline Methanofullerodendrimers
- Field : Organic Chemistry
- Application : Ethyl malonyl chloride is used in the synthesis of liquid-crystalline methanofullerodendrimers .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not detailed in the source .
-
Preparation of Peptidomimetic Building Blocks
- Field : Peptide Chemistry
- Application : Ethyl malonyl chloride plays a vital role in the preparation of 3,5-disubstituted 1,2,4-oxadiazole derivatives, which are potential peptidomimetic building blocks .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not detailed in the source .
-
Synthesis of 3-Pyrrolin-2-Ones via Amidation with Propargylamines
- Field : Organic Chemistry
- Application : Ethyl malonyl chloride is used in the synthesis of 3-pyrrolin-2-ones via amidation with propargylamines and subsequent base catalyzed 5-exo-dig cyclization .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not detailed in the source .
Safety And Hazards
Future Directions
Ethyl malonyl chloride is a key reagent in organic synthesis, especially in the synthesis of malonic acid derivatives and heterocyclic derivatives . The base-switched annuloselectivity in the reactions of ethyl malonyl chloride and imines has been successfully realized . This opens up new possibilities for the use of Ethyl malonyl chloride in organic synthesis .
properties
IUPAC Name |
ethyl 3-chloro-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFADUNOPOSMIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189786 | |
Record name | Ethyl 3-chloro-3-oxopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl malonyl chloride | |
CAS RN |
36239-09-5 | |
Record name | Ethyl 3-chloro-3-oxopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36239-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-chloro-3-oxopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036239095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-chloro-3-oxopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-chloro-3-oxopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 3-CHLORO-3-OXOPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TYB4UU3RU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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